molecular formula C24H22N4O5S2 B11632011 2-[(1,3-benzodioxol-5-ylmethyl)amino]-3-{(Z)-[3-(3-methoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one

2-[(1,3-benzodioxol-5-ylmethyl)amino]-3-{(Z)-[3-(3-methoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No.: B11632011
M. Wt: 510.6 g/mol
InChI Key: JWKACGKWADIRCY-UNOMPAQXSA-N
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Description

The compound “(5Z)-5-[(2-{[(2H-1,3-BENZODIOXOL-5-YL)METHYL]AMINO}-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL)METHYLIDENE]-3-(3-METHOXYPROPYL)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE” is a complex organic molecule that features a variety of functional groups, including a benzodioxole moiety, a pyridopyrimidine core, and a thiazolidinone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multi-step organic synthesis techniques. The starting materials often include derivatives of benzodioxole, pyridopyrimidine, and thiazolidinone. Key steps in the synthesis may involve:

    Formation of the Benzodioxole Moiety: This can be achieved through the condensation of catechol with formaldehyde.

    Construction of the Pyridopyrimidine Core: This may involve cyclization reactions starting from pyridine and pyrimidine derivatives.

    Assembly of the Thiazolidinone Ring: This can be synthesized through the reaction of a thiol with a carbonyl compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo a variety of chemical reactions, including:

    Oxidation: The thiazolidinone ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The pyridopyrimidine core can be reduced under hydrogenation conditions.

    Substitution: The benzodioxole moiety can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas.

    Substitution: Electrophiles such as halogens or nitro groups in the presence of Lewis acids.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of reduced pyridopyrimidine derivatives.

    Substitution: Formation of substituted benzodioxole derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe for studying enzyme interactions.

    Medicine: Potential use as a drug candidate for treating various diseases.

    Industry: Use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of this compound would depend on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The pathways involved could include inhibition of enzyme activity or activation of signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • **(5Z)-5-[(2-{[(2H-1,3-BENZODIOXOL-5-YL)METHYL]AMINO}-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL)METHYLIDENE]-3-(3-METHOXYPROPYL)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE
  • **(5Z)-5-[(2-{[(2H-1,3-BENZODIOXOL-5-YL)METHYL]AMINO}-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL)METHYLIDENE]-3-(3-METHOXYPROPYL)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE

Uniqueness

This compound is unique due to its combination of functional groups, which may confer specific biological activities or chemical reactivity that is not observed in other similar compounds. The presence of the benzodioxole moiety, pyridopyrimidine core, and thiazolidinone ring in a single molecule is particularly noteworthy.

Properties

Molecular Formula

C24H22N4O5S2

Molecular Weight

510.6 g/mol

IUPAC Name

(5Z)-5-[[2-(1,3-benzodioxol-5-ylmethylamino)-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-(3-methoxypropyl)-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C24H22N4O5S2/c1-31-10-4-9-28-23(30)19(35-24(28)34)12-16-21(26-20-5-2-3-8-27(20)22(16)29)25-13-15-6-7-17-18(11-15)33-14-32-17/h2-3,5-8,11-12,25H,4,9-10,13-14H2,1H3/b19-12-

InChI Key

JWKACGKWADIRCY-UNOMPAQXSA-N

Isomeric SMILES

COCCCN1C(=O)/C(=C/C2=C(N=C3C=CC=CN3C2=O)NCC4=CC5=C(C=C4)OCO5)/SC1=S

Canonical SMILES

COCCCN1C(=O)C(=CC2=C(N=C3C=CC=CN3C2=O)NCC4=CC5=C(C=C4)OCO5)SC1=S

Origin of Product

United States

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